Home > Products > Screening Compounds P21136 > 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine
4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine - 2548997-74-4

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

Catalog Number: EVT-6593185
CAS Number: 2548997-74-4
Molecular Formula: C20H27N7O
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1)

  • Compound Description: This compound is a highly potent inhibitor of dihydrofolate reductase (DHFR) activity and exhibits potent tumor cell growth inhibition. []
  • Relevance: This compound shares the core structure of a cyclopenta[d]pyrimidine with the target compound, 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine. This shared structural motif suggests potential similarities in their biological activities. []

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (Compound 7)

  • Compound Description: This is a novel thiopyrano[4,3-d]pyrimidine derivative synthesized as a potential PI3K/mTOR inhibitor. []
  • Relevance: While containing a thiopyrano[4,3-d]pyrimidine core instead of a cyclopenta[d]pyrimidine like the target compound, this compound exhibits significant structural similarity through the presence of both piperazine and morpholine substituents, suggesting potential overlap in their biological targets and activities. []

4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (Compound 8)

  • Compound Description: This is another novel thiopyrano[4,3-d]pyrimidine derivative synthesized as a potential PI3K/mTOR inhibitor. []
  • Relevance: Similar to Compound 7, this compound shares the thiopyrano[4,3-d]pyrimidine core and features both piperazine and morpholine substituents. The structural similarities, despite the different core structure compared to the target compound, might imply shared biological targets and potential similarities in their activity profiles. []

((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: This compound is a DPP-IV inhibitor. []
  • Relevance: Though structurally distinct from the target compound, this compound highlights the use of piperazine as a key linker in medicinal chemistry, particularly within the context of enzyme inhibition, offering insight into potential applications of the target compound. []

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (Compound 13h)

  • Compound Description: This compound demonstrates potent antitumor activity, particularly against PC-3 cells, with an IC50 value of 3.82 μmol/L. []
  • Relevance: This compound features a pyrimidine ring substituted with a piperazine moiety linked to a pyridine ring, similar to the target compound. Additionally, the presence of trifluoromethyl and benzothiazole groups highlights the exploration of various substitutions on similar scaffolds for enhancing antitumor activity. This comparison provides valuable insights into potential structure-activity relationships and biological activities of the target compound. []

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (Compound 13i)

  • Compound Description: This compound exhibits the most potent antitumor activity among the tested compounds against PC-3 cells, with an IC50 value of 2.29 μmol/L. []
  • Relevance: This compound shares a high degree of structural similarity with Compound 13h, featuring a pyrimidine ring substituted with a piperazine moiety linked to a pyrimidine ring in this case, as opposed to pyridine in Compound 13h. The presence of this similar scaffold and the trifluoromethyl and benzothiazole groups, as seen in Compound 13h, reinforces the significance of these structural features in contributing to potent antitumor activity, providing valuable insight into the potential biological activities of the target compound. []

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib, PD-0332991)

  • Compound Description: This compound, Palbociclib (PD-0332991), is a cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. [, , , , , ]
  • Relevance: Despite having a pyrido[2,3-d]pyrimidine core instead of the cyclopenta[d]pyrimidine core found in the target compound, Palbociclib shares a significant structural resemblance. Both compounds feature a piperazine linker connected to a pyrimidine ring, further substituted with a morpholine group in the target compound and a pyridine ring in Palbociclib. This structural similarity, especially around the piperazine-pyrimidine motif, suggests that the target compound might also exhibit inhibitory activity against cyclin-dependent kinases, particularly CDK4/6. [, , , , , ]

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a potent and selective inhibitor of PI3K and mTOR, two key components of the PI3K pathway. [, ]
  • Relevance: Although GDC-0980 features a thieno[3,2-d]pyrimidine core different from the cyclopenta[d]pyrimidine in the target compound, both compounds share a striking structural similarity. Both possess a piperazine linker connected to a pyrimidine ring, further substituted with a morpholine group. This high degree of structural resemblance suggests that the target compound might also possess inhibitory activity against PI3K and mTOR, similar to GDC-0980. [, ]

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

  • Compound Description: Pictilisib (GDC-0941) is another PI3K inhibitor. [, ]
  • Relevance: Although Pictilisib utilizes a thieno[3,2-d]pyrimidine core unlike the target compound's cyclopenta[d]pyrimidine, both molecules share a crucial structural feature: a piperazine ring linked to a morpholine substituent. This shared motif, despite the differing core structures, suggests that the target compound might also interact with PI3K, potentially exhibiting inhibitory activity. [, ]

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

  • Compound Description: GNE-317 is a PI3K inhibitor with favorable brain distribution properties. [, ]
  • Relevance: This compound, despite having a thieno[3,2-d]pyrimidine core instead of the cyclopenta[d]pyrimidine core in the target compound, shares a crucial structural feature - the presence of a morpholine substituent. This suggests that the target compound, by analogy, might also exhibit some level of interaction with PI3K, even though their core structures differ. [, ]

4-(4-(2-(3-(Pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (Compound 7f)

  • Compound Description: Compound 7f shows potent anticancer activity against HT-29 and MCF-7 cell lines and exhibits potent PI3Kα inhibitory activity. []
  • Relevance: While possessing a thieno[3,2-d]pyrimidine core unlike the target compound's cyclopenta[d]pyrimidine, Compound 7f shares a significant structural element: a piperazine ring connected to a pyrimidine ring. This structural similarity, despite the core difference, suggests that the target compound might also interact with PI3K and potentially exert inhibitory effects on its activity. []
  • Compound Description: AMG 628 (compound 16p) is a potent TRPV1 antagonist with good aqueous solubility and improved pharmacokinetic properties compared to its predecessor, AMG 517. []
  • Relevance: Although structurally distinct from the target compound, AMG 628 emphasizes the utilization of piperazine as a key structural element in medicinal chemistry, particularly in designing TRPV1 antagonists. This highlights the potential for exploring various substitutions and modifications around the piperazine moiety in the target compound for modulating its activity and pharmacological properties. []
Overview

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural framework that includes a morpholine ring and a cyclopenta[d]pyrimidine moiety, which contribute to its biological activity.

Source and Classification

This compound can be classified under heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is often synthesized for research purposes, particularly in the field of drug development. The specific CAS number for this compound is not directly available in the search results, but related compounds have been documented extensively in scientific literature.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine.
  2. Piperazine Ring Formation: The introduction of the piperazine moiety can be accomplished via nucleophilic substitution reactions.
  3. Methylation: The methyl group on the pyrimidine ring can be introduced through methylation reactions using methylating agents.
  4. Final Assembly: The morpholine ring is typically added last through a coupling reaction with the previously synthesized components.

These synthetic routes are often optimized for yield and purity, utilizing techniques such as chromatography for purification.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine can be represented as follows:

  • Molecular Formula: C16H22N4
  • Molecular Weight: Approximately 286.37 g/mol
  • Structural Features:
    • A morpholine ring contributing to solubility and interaction with biological targets.
    • A cyclopenta[d]pyrimidine unit that may enhance pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

The compound may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the piperazine and morpholine rings can act as nucleophiles.
  2. Hydrogen Bonding: The presence of multiple nitrogen atoms allows for hydrogen bonding interactions, which can influence solubility and reactivity.
  3. Electrophilic Aromatic Substitution: The aromatic nature of the pyrimidine rings may allow for further functionalization through electrophilic substitution reactions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine is primarily explored in pharmacological studies. It is hypothesized that this compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.

Key points include:

  • Target Interaction: Binding affinity to certain receptors or enzymes may lead to inhibition or activation of biological pathways.
  • Signal Transduction Modulation: By interacting with target proteins, it may modulate downstream signaling pathways relevant to therapeutic effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine include:

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Likely soluble in polar solvents due to the presence of nitrogen-containing rings.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm structure and purity.

Applications

Scientific Uses

This compound has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  2. Biochemical Research: Useful in studying enzyme inhibition or receptor binding mechanisms.
  3. Pharmacology: Assists in understanding drug interactions at the molecular level.

Properties

CAS Number

2548997-74-4

Product Name

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

IUPAC Name

4-[2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C20H27N7O/c1-15-13-18(25-9-11-28-12-10-25)24-20(23-15)27-7-5-26(6-8-27)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3

InChI Key

PPWFSFYOLROQFH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4)N5CCOCC5

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.